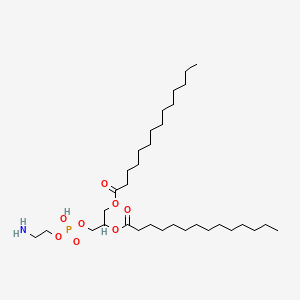

Cy3-PEG-DMPE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20255-95-2 |

|---|---|

Molecular Formula |

C33H66NO8P |

Molecular Weight |

635.9 g/mol |

IUPAC Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38) |

InChI Key |

NEZDNQCXEZDCBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCC |

Synonyms |

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine 1,2-dimyristoylphosphatidylethanolamine 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine dimyristoyl cephalin DMPE tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este |

Origin of Product |

United States |

Foundational & Exploratory

Cy3-PEG-DMPE: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the fluorescent lipid probe Cy3-PEG-DMPE, detailing its chemical properties, applications in advanced cellular imaging, and protocols for its use in liposome-based research and single-particle tracking.

Introduction to this compound

This compound is a fluorescently labeled phospholipid widely utilized in biomedical research, particularly in the fields of drug delivery, membrane biophysics, and advanced cellular imaging. This molecule consists of three key components:

-

Cy3 (Cyanine 3): A bright, orange-fluorescent dye that serves as the reporter moiety. It is known for its high quantum yield and photostability, making it an excellent choice for various fluorescence-based applications.

-

PEG (Polyethylene Glycol): A hydrophilic and biocompatible polymer chain that acts as a linker. The PEG moiety provides a flexible spacer between the fluorescent dye and the lipid anchor, and it can also impart "stealth" properties to liposomes, helping them evade the immune system and prolonging their circulation time in vivo.

-

DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, allowing the entire conjugate to be stably incorporated into lipid bilayers of liposomes, micelles, or cell membranes.

This unique tripartite structure makes this compound an invaluable tool for non-covalently labeling and tracking lipid-based nanostructures and cellular membranes.

Physicochemical Properties

The successful application of this compound in experimental settings is contingent on a thorough understanding of its physicochemical properties. The following tables summarize the key quantitative data for this compound and the closely related DSPE-PEG-Cy3.

Table 1: Spectroscopic Properties of Cy3

| Property | Value | Reference |

| Excitation Maximum (λex) | ~548-552 nm | [1] |

| Emission Maximum (λem) | ~562-570 nm | [1] |

Table 2: Physical and Chemical Properties of this compound and Analogs

| Property | Value | Compound | Reference |

| Molecular Weight | 1029.69 g/mol | This compound | [2][3] |

| Purity | ≥95% | DSPE-PEG-Cy3 | [4] |

| Storage Temperature | -20°C | This compound | [5] |

Key Applications in Research

This compound is a versatile tool with a broad range of applications in life sciences research. Its ability to integrate into lipid bilayers makes it particularly well-suited for:

-

Liposome and Nanoparticle Tracking: By incorporating a small percentage of this compound into the lipid composition, researchers can fluorescently label liposomes and other lipid-based nanoparticles. This allows for the visualization and tracking of these drug delivery vehicles in vitro and in vivo, providing insights into their biodistribution, cellular uptake, and intracellular trafficking.

-

Membrane Dynamics and Fusion Studies: The fluorescent properties of this compound can be exploited to study the dynamics of lipid bilayers, including membrane fusion and fission events. Förster Resonance Energy Transfer (FRET) assays, for example, can be designed using Cy3 as one of the fluorophores to monitor the proximity and interaction of different lipid components.

-

Fluorescence Microscopy and Single-Particle Tracking (SPT): The high fluorescence intensity and photostability of Cy3 make it an ideal probe for advanced microscopy techniques. Labeled liposomes or even individual molecules can be tracked with high spatial and temporal resolution, yielding quantitative data on their diffusion dynamics and transport mechanisms within complex biological environments.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound labeled liposomes and their subsequent analysis using fluorescence microscopy and single-particle tracking.

Preparation of this compound Labeled Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a uniform size distribution, incorporating this compound for fluorescence labeling.

Materials:

-

Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

DSPE-PEG(2000)

-

This compound

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the lipids in chloroform. A typical molar ratio would be DSPC:Cholesterol:DSPE-PEG(2000):this compound at 55:40:4.9:0.1. The total lipid concentration is typically 10-20 mg/mL.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

-

Rotate the flask and gradually reduce the pressure to evaporate the chloroform, creating a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[6]

-

-

Hydration:

-

Hydrate the lipid film by adding the desired volume of pre-warmed (60-65°C) hydration buffer to the flask.

-

Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

-

Extrusion:

-

Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Heat the extruder to the same temperature as the hydration buffer.

-

Load the MLV suspension into one of the syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[6][7] This process will generate large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Purification (Optional):

-

To remove any unencapsulated material or free dye, the liposome suspension can be purified by size exclusion chromatography or dialysis.

-

Workflow for Liposome Preparation:

Fluorescence Microscopy of Labeled Liposomes

This protocol outlines the steps for visualizing the prepared Cy3-labeled liposomes using a fluorescence microscope.

Materials:

-

This compound labeled liposome suspension

-

Microscope slides and coverslips

-

Fluorescence microscope equipped with appropriate filters for Cy3 (e.g., excitation ~540-550 nm, emission ~570-580 nm)

-

Immersion oil (if using a high-magnification objective)

Methodology:

-

Sample Preparation:

-

Place a small drop (e.g., 10 µL) of the liposome suspension onto a clean microscope slide.

-

Carefully place a coverslip over the drop, avoiding air bubbles.

-

-

Microscope Setup:

-

Turn on the fluorescence microscope and allow the lamp to warm up.

-

Select the appropriate filter set for Cy3.

-

Place the slide on the microscope stage.

-

-

Imaging:

-

Start with a low-power objective to locate the sample.

-

Switch to a higher-power objective (e.g., 40x or 60x oil immersion) for detailed visualization.

-

Adjust the focus and exposure time to obtain a clear image of the fluorescent liposomes.

-

Capture images using a suitable camera and software.

-

Signaling Pathway for Fluorescence Detection:

Single-Particle Tracking (SPT) of Labeled Liposomes

This protocol provides a general framework for performing SPT on Cy3-labeled liposomes to study their dynamics.

Materials:

-

This compound labeled liposome suspension, diluted to an appropriate concentration for single-particle visualization.

-

Cell culture dish with a glass bottom (if observing interactions with cells).

-

High-sensitivity fluorescence microscope (e.g., TIRF or spinning disk confocal) with a fast acquisition camera.

-

SPT analysis software (e.g., ImageJ with TrackMate plugin, or commercial software).

Methodology:

-

Sample Preparation:

-

Dilute the liposome suspension in a suitable buffer to ensure that individual liposomes can be resolved.

-

Add the diluted suspension to the imaging dish.

-

-

Image Acquisition:

-

Acquire a time-lapse series of images (a "movie") with a high frame rate (e.g., 10-100 frames per second). The total acquisition time will depend on the process being studied.

-

Use laser power and exposure times that minimize photobleaching while maintaining a good signal-to-noise ratio.

-

-

Data Analysis:

-

Use SPT software to detect and link the positions of individual fluorescent spots in consecutive frames to reconstruct their trajectories.

-

From the trajectories, various quantitative parameters can be calculated, such as:

-

Mean Squared Displacement (MSD) to determine the mode of motion (e.g., Brownian diffusion, confined motion, or directed transport).

-

Diffusion coefficients.

-

Velocities (for directed motion).

-

-

Logical Workflow for Single-Particle Tracking Analysis:

Conclusion

This compound is a powerful and versatile fluorescent probe that has become an indispensable tool for researchers in various disciplines. Its well-characterized physicochemical properties, coupled with its ease of incorporation into lipid-based systems, make it an excellent choice for a wide range of applications, from fundamental studies of membrane biology to the development of advanced drug delivery systems. The protocols outlined in this guide provide a starting point for researchers to effectively utilize this compound in their experimental workflows. As imaging technologies continue to advance, the applications of such fluorescent probes will undoubtedly expand, further enhancing our understanding of complex biological processes at the molecular level.

References

An In-depth Technical Guide to Cy3-PEG-DMPE: Structure, Properties, and Applications in Cellular Imaging and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent lipid conjugate, Cy3-PEG-DMPE. It details its chemical structure and physicochemical properties, offers step-by-step experimental protocols for its use in liposome formulation and live-cell imaging, and visualizes a key biological process involving this probe.

Core Concepts: Chemical Structure and Properties

This compound is a versatile fluorescent probe meticulously engineered for biological research. It is a composite molecule consisting of three key components:

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE): A phospholipid that acts as a lipid anchor, enabling the probe to readily insert into the lipid bilayers of cell membranes and liposomes.[1]

-

Polyethylene Glycol (PEG): A hydrophilic polymer linker. The PEG chain provides a flexible spacer, extending the Cy3 fluorophore away from the lipid bilayer. This minimizes potential quenching and steric hindrance, enhancing its fluorescent signal. PEGylation also contributes to the stability of liposomal formulations in biological fluids.

-

Cyanine 3 (Cy3): A bright, orange-fluorescent dye. Cy3 is a member of the cyanine dye family, known for its high extinction coefficient and good quantum yield, making it an excellent choice for fluorescence microscopy and other detection methods.[2]

The combination of these components makes this compound an invaluable tool for non-covalently labeling and tracking lipid-based structures like liposomes and for studying their interactions with biological systems.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. It is important to note that the molecular weight will vary depending on the length of the PEG linker. Researchers should always refer to the specific product datasheet for precise values.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550 nm | [2] |

| Emission Maximum (λem) | ~570 nm | [2] |

| Molecular Weight | 1029.69 g/mol (for a specific, non-disclosed PEG length) | [4][5] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | [6] |

| Storage | Store at -20°C in the dark. | [6] |

Experimental Protocols

Liposome Formulation using Thin-Film Hydration with this compound

This protocol describes the preparation of fluorescently labeled liposomes incorporating this compound using the well-established thin-film hydration method.[7][8][9][10][11]

Materials:

-

Primary phospholipid (e.g., DSPC, DOPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Methodology:

-

Lipid Film Preparation:

-

In a clean round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in chloroform. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:this compound), but this can be optimized for specific applications.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the primary lipid.

-

Rotate the flask and gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to the same temperature as the water bath used for film formation.

-

Add the pre-warmed hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

-

Gently agitate the flask by hand or on a shaker to hydrate the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). The solution will appear milky.

-

-

Extrusion (Sizing):

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Equilibrate the extruder to the same temperature as the hydration buffer.

-

Load the MLV suspension into one of the extruder's syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process disrupts the MLVs and forms unilamellar vesicles of a more uniform size.

-

The resulting solution of fluorescently labeled liposomes is now ready for use or further characterization.

-

Live-Cell Imaging of this compound Labeled Liposomes

This protocol outlines a general procedure for visualizing the uptake and intracellular trafficking of this compound labeled liposomes in cultured cells using fluorescence microscopy.[12][13]

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound labeled liposomes (prepared as in section 2.1)

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Fluorescence microscope equipped with appropriate filters for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm) and an environmental chamber to maintain 37°C and 5% CO2.

-

Optional: Nuclear stain (e.g., Hoechst 33342) and/or lysosomal stain (e.g., LysoTracker Green)

Methodology:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips at an appropriate density to be sub-confluent at the time of imaging.

-

Allow cells to adhere and grow overnight in a standard cell culture incubator.

-

-

Liposome Incubation:

-

On the day of the experiment, remove the culture medium from the cells.

-

Dilute the this compound labeled liposome suspension to the desired concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µg/mL of total lipid.

-

Add the liposome-containing medium to the cells.

-

Incubate the cells with the liposomes for the desired time period (e.g., 30 minutes to several hours) in a 37°C, 5% CO2 incubator.

-

-

Washing and Staining (Optional):

-

After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound liposomes.

-

If co-localization studies are desired, incubate the cells with other fluorescent probes (e.g., Hoechst for nucleus, LysoTracker for lysosomes) according to the manufacturer's instructions.

-

Wash the cells again after incubation with any additional stains.

-

-

Live-Cell Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Place the dish on the stage of the fluorescence microscope within the environmental chamber.

-

Allow the temperature and CO2 levels to equilibrate.

-

Acquire images using the appropriate filter sets for Cy3 and any other fluorophores used. Time-lapse imaging can be performed to track the dynamic movement of the liposomes within the cells.

-

Visualization of Cellular Uptake and Trafficking

The following diagrams illustrate the generalized pathway of liposome uptake and intracellular trafficking, a process that can be visualized using this compound labeled liposomes.

Liposome-Cell Interaction and Endocytosis

This diagram depicts the initial interaction of a fluorescently labeled liposome with the cell membrane, leading to its internalization via endocytosis.

Caption: Initial binding and endocytosis of a this compound labeled liposome.

Intracellular Trafficking and Fate of Liposomes

This workflow illustrates the subsequent journey of the internalized liposome through the endo-lysosomal pathway.[14]

References

- 1. Kinetic analysis of endocytosis and intracellular fate of liposomes in single macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Distribution of Lipids and Encapsulated Model Drugs from Cationic Liposomes with Different Uptake Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DMPE-PEG-CY3 | Biopharma PEG [biochempeg.com]

- 7. protocols.io [protocols.io]

- 8. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Spectrum and Quantum Yield of Cyanine-3 (Cy3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine-3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, widely recognized for its bright orange-red fluorescence.[1] Its robust photostability and amenability to conjugation with various biomolecules have established it as a cornerstone fluorophore in biological imaging and quantitative assays.[2][3] This technical guide provides an in-depth overview of the core spectral properties of Cy3, detailed experimental protocols for their measurement, and common applications in research and drug development.

Core Spectral and Photophysical Properties of Cy3

The utility of Cy3 in fluorescence-based applications is dictated by its distinct spectral and photophysical characteristics. These properties, including its absorption and emission spectra, molar extinction coefficient, and quantum yield, are crucial for designing and interpreting fluorescence experiments.

Quantitative Data Summary

The key quantitative parameters of Cy3 are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and conjugation to biomolecules.[2]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~550 - 555 nm | Can be effectively excited by 532 nm and 555 nm laser lines.[2] |

| Emission Maximum (λem) | ~568 - 572 nm | Emits in the orange-red region of the visible spectrum.[2][4][5] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates a high probability of light absorption.[2] |

| Quantum Yield (Φ) | ~0.15 - 0.24 | Varies depending on the local environment and conjugation partner.[2] In aqueous buffer, the quantum yield is approximately 0.15.[5][6] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | Commonly used for visualizing Cy3 fluorescence.[2][5] |

Experimental Protocols

Accurate characterization of Cy3's fluorescence properties is essential for reliable experimental outcomes. The following sections detail the methodologies for measuring the fluorescence spectrum and quantum yield of Cy3.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of a Cy3-labeled sample using a spectrofluorometer.

Materials:

-

Cy3-labeled sample (e.g., protein, nucleic acid)

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Quartz cuvette

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Cy3-labeled sample in the desired solvent. The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.[7]

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity.[7]

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the known absorption maximum of Cy3 (~550 nm).

-

Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).[8]

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (~570 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 560 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex) and should closely resemble the absorption spectrum of Cy3.[9]

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

Workflow for Measuring Fluorescence Spectra

References

- 1. Orientation dependence in fluorescent energy transfer between Cy3 and Cy5 terminally attached to double-stranded nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. benchchem.com [benchchem.com]

- 6. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 7. edinst.com [edinst.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Characteristics and Phase Transitions of DMPE Lipid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics and phase transition behavior of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE), a crucial phospholipid in membrane biophysics and drug delivery systems. This document details its physicochemical properties, phase transition thermodynamics, and the experimental methodologies used for its characterization.

Core Characteristics of DMPE

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) is a synthetic glycerophospholipid with a molecular weight of 635.85 g/mol .[1] It consists of a glycerol backbone esterified with two myristic acid chains (14:0) at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position.[2] DMPE is a zwitterionic molecule at physiological pH, possessing both a positive and a negative charge, which contributes to its amphiphilic nature. This allows it to readily interact with both aqueous and lipid environments, making it a fundamental component in the formation of lipid bilayers, the structural basis of biological membranes and liposomes.

The smaller headgroup of phosphatidylethanolamines (PEs) compared to phosphatidylcholines (PCs) leads to a higher propensity for forming intermolecular hydrogen bonds. This results in tighter packing of the lipid molecules within the bilayer. In biological systems, DMPE and other PEs are often found in the inner leaflet of the plasma membrane and are involved in processes such as membrane fusion and vesicle formation. In the realm of drug delivery, DMPE is a common component in liposomal formulations, contributing to the stability and structural integrity of these vesicles.

Quantitative Physicochemical Data

The following table summarizes the key quantitative characteristics of DMPE.

| Property | Value | Reference |

| Molecular Weight | 635.85 g/mol | [1] |

| Molecular Formula | C₃₃H₆₆NO₈P | |

| Purity | ≥99% | [1] |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | 49.6 °C | |

| Enthalpy of Subgel to Liquid-Crystalline Transition (ΔH) | 16.0 ± 0.6 kcal/mol | |

| Area per Molecule (Gel Phase, Lβ) | ~0.41 - 0.425 nm² (for DPPE) | |

| Area per Molecule (Liquid Crystalline Phase, Lα) | ~0.52 nm² (for DPPE) |

Note: The area per molecule values are for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), a closely related lipid with two additional methylene groups in its acyl chains. These values provide a close approximation for DMPE.

Phase Transitions of DMPE

DMPE, like other phospholipids, exhibits thermotropic phase transitions, changing from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα) as the temperature increases. This transition is a critical determinant of membrane fluidity and permeability.

Gel Phase (Lβ)

Below the main phase transition temperature (Tm), DMPE exists in the gel phase. In this state, the hydrocarbon chains are in a highly ordered, all-trans conformation and are tightly packed. This results in a thicker and less permeable bilayer.

Liquid-Crystalline Phase (Lα)

Above the Tm, DMPE transitions to the liquid-crystalline phase. In this phase, the hydrocarbon chains are more disordered, with an increased number of gauche conformations. This leads to a thinner, more fluid, and more permeable bilayer.

The main phase transition of DMPE can be characterized by its transition temperature (Tm) and the enthalpy of transition (ΔH), which represents the energy required to induce the phase change.

Experimental Protocols for DMPE Characterization

The characterization of DMPE lipid vesicles and their phase transitions relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments.

Liposome Preparation

A fundamental prerequisite for studying DMPE's properties is the formation of liposomes. The thin-film hydration method followed by extrusion is a common and effective technique.

Materials:

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) powder

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation: Dissolve a known amount of DMPE in the organic solvent in a round-bottom flask. The typical concentration is 10-20 mg/mL.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be further dried under high vacuum for at least 2 hours.

-

Hydration: Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the Tm of DMPE (i.e., > 49.6 °C) to ensure the lipids are in the fluid phase for proper hydration.

-

Vesicle Formation: Agitate the flask to disperse the lipid film in the buffer. This can be done by gentle shaking or vortexing, leading to the formation of multilamellar vesicles (MLVs).

-

Extrusion for Unilamellar Vesicles: To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is also performed at a temperature above the Tm. The number of extrusion passes is typically between 11 and 21.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid vesicles.

Materials:

-

DMPE liposome suspension (prepared as described above)

-

Reference buffer (the same buffer used for liposome preparation)

-

DSC instrument with appropriate sample pans (e.g., aluminum)

Procedure:

-

Sample Preparation: Accurately pipette a small volume (typically 10-50 µL) of the liposome suspension into a DSC sample pan. An equal volume of the reference buffer is placed in a reference pan.

-

Sealing: Hermetically seal both the sample and reference pans.

-

Thermal Scan: Place the pans in the DSC instrument. The instrument is programmed to scan a temperature range that encompasses the expected phase transition of DMPE (e.g., from 20 °C to 70 °C). A typical heating and cooling rate is 1-2 °C/min.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak during heating, corresponding to the gel-to-liquid crystalline phase transition. The temperature at the peak maximum is taken as the Tm, and the area under the peak is integrated to calculate the enthalpy of transition (ΔH).

X-ray Diffraction

X-ray diffraction provides detailed structural information about the lipid bilayer, including its thickness and the packing of the lipid molecules in different phases.

Materials:

-

Oriented DMPE multilayers on a solid substrate (e.g., a silicon wafer or glass slide) or a concentrated liposome dispersion.

-

X-ray diffractometer with a controlled temperature and humidity chamber.

Procedure:

-

Sample Preparation: For oriented samples, a solution of DMPE in an organic solvent is deposited on a clean, flat substrate, and the solvent is slowly evaporated. The lipid film is then hydrated in a controlled humidity environment. For liposome dispersions, the sample is concentrated and placed in a capillary tube.

-

Data Collection: The sample is mounted in the X-ray beam path within a temperature and humidity-controlled chamber. Diffraction patterns are collected at various temperatures, both below and above the Tm of DMPE.

-

Small-Angle X-ray Scattering (SAXS): In the low-angle region, a series of sharp Bragg peaks are observed for lamellar phases. The positions of these peaks are used to calculate the lamellar repeat distance (d-spacing), which is the thickness of the lipid bilayer plus the intervening water layer.

-

Wide-Angle X-ray Scattering (WAXS): In the high-angle region, the diffraction pattern provides information about the packing of the hydrocarbon chains. In the gel phase, a sharp peak is typically observed, indicative of ordered, tightly packed chains. In the liquid-crystalline phase, this sharp peak is replaced by a broad, diffuse band, reflecting the disordered nature of the chains.

-

Data Analysis: By analyzing the changes in the d-spacing and the chain packing as a function of temperature, detailed information about the structural changes during the phase transition can be obtained.

Fluorescence Spectroscopy

Fluorescence spectroscopy, using environmentally sensitive probes, is a highly sensitive method to monitor the phase transition of lipid vesicles.

Materials:

-

DMPE liposome suspension.

-

Fluorescent probe (e.g., Laurdan, Prodan, or a fluorescently labeled lipid like NBD-PE).

-

Spectrofluorometer with a temperature-controlled cuvette holder.

Procedure:

-

Probe Incorporation: The fluorescent probe is incorporated into the DMPE liposomes. This is typically done by co-dissolving the probe with the lipid in the organic solvent before forming the lipid film. The probe-to-lipid molar ratio is usually low (e.g., 1:200 to 1:500) to avoid self-quenching and significant perturbation of the bilayer.

-

Sample Measurement: The liposome suspension containing the probe is placed in a quartz cuvette in the spectrofluorometer.

-

Temperature Scan: The fluorescence emission spectrum of the probe is recorded as the temperature of the sample is slowly increased through the phase transition range.

-

Data Analysis:

-

For probes like Laurdan: The emission spectrum of Laurdan is sensitive to the polarity of its environment. In the more ordered and less hydrated gel phase, the emission maximum is at a shorter wavelength (blue-shifted). In the more disordered and hydrated liquid-crystalline phase, the emission maximum shifts to a longer wavelength (red-shifted). The phase transition can be monitored by plotting the emission intensity at these two wavelengths or by calculating the Generalized Polarization (GP) value as a function of temperature. A sharp change in the GP value indicates the phase transition.

-

For probes like NBD-PE: The fluorescence intensity of NBD-PE can change upon phase transition due to alterations in the local environment and quenching effects. A plot of fluorescence intensity versus temperature will show a change in slope or a distinct transition region at the Tm.

-

Visualizations

Experimental Workflow for DMPE Characterization

Caption: Experimental workflow for the preparation and biophysical characterization of DMPE liposomes.

DMPE Phase Transition

Caption: Schematic of the thermotropic phase transition of DMPE lipid bilayers.

References

The Multifaceted Role of the PEG Linker in Cy3-PEG-DMPE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fluorescent probe Cy3-PEG-DMPE is a powerful tool in cellular imaging, biophysical studies, and drug delivery systems. This technical guide delves into the critical role of its components, with a particular focus on the polyethylene glycol (PEG) linker, providing an in-depth analysis of its structure-function relationship. The strategic combination of the vibrant Cy3 fluorophore, a flexible PEG linker, and the membrane-anchoring dimyristoylphosphatidylethanolamine (DMPE) lipid creates a versatile probe for interrogating biological systems.

Core Components of this compound

The functionality of this compound arises from the synergistic action of its three key components:

-

Cy3 (Cyanine-3): A bright and photostable fluorescent dye belonging to the cyanine family.[1][2] It is widely used for labeling biomolecules due to its high quantum yield and strong absorption in the green-yellow region of the spectrum.[1][3][4]

-

DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a robust anchor for inserting the probe into lipid bilayers.[5][6] Its two myristoyl fatty acid chains provide a stable hydrophobic interaction with the cell or liposome membrane.

-

PEG (Polyethylene Glycol) Linker: A flexible, hydrophilic polymer that serves as a spacer between the Cy3 fluorophore and the DMPE anchor.[7] The role of the PEG linker is multifaceted and crucial for the probe's performance.

The Pivotal Functions of the PEG Linker

The PEG linker is not merely a passive spacer; it actively modulates the physicochemical and biological properties of the this compound probe.

Enhanced Solubility and Biocompatibility

PEGylation, the process of attaching PEG chains, is a well-established method to increase the water solubility of molecules.[3][7] The hydrophilic nature of the PEG linker in this compound enhances its solubility in aqueous buffers, which is essential for experimental handling and delivery to biological samples.[7] Furthermore, PEG is known for its biocompatibility and ability to reduce non-specific binding of the probe to proteins and other surfaces, minimizing background signal in imaging applications.[7]

Steric Hindrance and Optimized Fluorescence

The PEG linker provides physical separation between the Cy3 fluorophore and the lipid bilayer surface. This spacing is critical for several reasons:

-

Minimizing Quenching: It prevents potential quenching of the Cy3 fluorescence that can occur when the dye is in close proximity to the lipid headgroups or other molecules in the membrane.

-

Reducing Steric Hindrance: The linker allows the Cy3 moiety to be more accessible for detection and can prevent the bulky dye from interfering with the insertion of the DMPE anchor into the membrane.[2]

-

Improving Stability: PEGylation can protect the fluorophore from enzymatic degradation and enhance its overall stability.[3]

Control over Spatial Separation

The length of the PEG linker can be precisely controlled during synthesis, allowing for tailored applications.[7] A longer PEG linker provides a greater separation distance, which can be advantageous in studies of molecular interactions or when probing environments at a specific distance from the membrane surface. Conversely, shorter linkers may be desirable where a more restricted movement of the fluorophore is required.[2]

Quantitative Data Presentation

For effective experimental design, a clear understanding of the quantitative properties of each component is essential.

Table 1: Photophysical Properties of Cy3 Fluorophore

| Property | Value | References |

| Excitation Maximum (λex) | ~550-555 nm | [1][3][8] |

| Emission Maximum (λem) | ~568-570 nm | [1][3][8] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.15 (free dye) | [3][4] |

| Molecular Weight | ~767 g/mol | [4] |

Note: The quantum yield of Cy3 can be significantly influenced by its local environment and conjugation to other molecules.[9][10]

Table 2: Properties of Polyethylene Glycol (PEG) Linkers of Various Lengths

| PEG Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |

| 88 | 2 | 0.6 | 0.5 |

| 484 | 11 | 3.1 | 1.2 |

| 2000 | 45 | 12.7 | 2.8 |

| 3500 | 80 | 22.3 | 3.9 |

| 5000 | 114 | 31.8 | 4.8 |

Data adapted from[11]. The contour length and Flory radius provide an estimation of the linker's spatial dimensions.

Table 3: Physicochemical Properties of DMPE

| Property | Value | References |

| Molecular Weight | ~635.8 g/mol | |

| Chain Melting Temperature (Tm) | 49.2 °C | [5] |

| Headgroup | Phosphoethanolamine | [5] |

| Acyl Chains | 2x Myristic Acid (14:0) | [12] |

| Calculated logP | 10.53 | [12] |

Experimental Protocols and Workflows

The following sections provide detailed methodologies for common applications of this compound.

Protocol for Labeling Liposomes with this compound

This protocol describes the incorporation of this compound into pre-formed liposomes.

Materials:

-

Pre-formed liposomes in a suitable buffer (e.g., PBS).

-

This compound dissolved in a compatible solvent (e.g., chloroform or ethanol).

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Water bath or heat block.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette to remove unincorporated probe.

Procedure:

-

Probe-Lipid Mixture Preparation: In a clean glass vial, add the desired amount of this compound solution. The molar ratio of the probe to total lipid typically ranges from 0.1 to 1 mol%.

-

Solvent Evaporation: Evaporate the solvent from the this compound solution under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial.

-

Liposome Addition: Add the pre-formed liposome suspension to the vial containing the dried this compound film.

-

Incubation: Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (for DMPE, this is above 49.2°C) for at least 1 hour with gentle agitation. This facilitates the insertion of the this compound into the liposome bilayer.

-

Extrusion (Optional but Recommended): To ensure a uniform size distribution and incorporation of the probe, pass the liposome suspension through an extruder with a defined pore size membrane (e.g., 100 nm) multiple times (e.g., 11-21 times).

-

Purification: Remove any unincorporated this compound by passing the liposome suspension through a size-exclusion chromatography column or by dialysis against the desired buffer.

-

Characterization: Characterize the labeled liposomes for size, zeta potential, and fluorescence intensity.

Workflow for Supported Lipid Bilayer (SLB) Formation and Imaging

SLBs are excellent model systems for studying membrane biophysics.

Caption: Workflow for creating and analyzing a this compound labeled Supported Lipid Bilayer (SLB).

Single-Molecule Tracking Experimental Workflow

This workflow outlines the steps for tracking the movement of individual this compound molecules in a lipid membrane.

Caption: General workflow for single-molecule tracking experiments using this compound.

Logical Relationship of Components

The interplay between the components of this compound dictates its overall functionality.

Caption: Functional relationships between the components of the this compound probe.

Conclusion

The this compound fluorescent probe is a testament to the power of rational molecular design in creating sophisticated tools for biological research. The PEG linker, far from being a simple connector, plays a crucial and multifaceted role in enhancing the probe's solubility, biocompatibility, and fluorescent properties. By understanding the individual contributions of the Cy3 fluorophore, the DMPE anchor, and the PEG linker, researchers can effectively leverage this versatile probe to gain deeper insights into the structure and dynamics of lipid membranes and associated cellular processes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the design and execution of robust and reproducible experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. isim.ku.dk [isim.ku.dk]

- 5. Structure and thermotropic properties of phosphatidylethanolamine and its N-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

- 12. LIPID MAPS [lipidmaps.org]

Illuminating Cellular Membranes: A Technical Guide to the Synthesis and Purification of Cy3-PEG-DMPE

For researchers, scientists, and drug development professionals, the fluorescently labeled lipid Cy3-PEG-DMPE serves as a powerful tool for visualizing and tracking lipid dynamics within biological membranes. This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for this essential molecular probe, complete with detailed experimental protocols and quantitative data to ensure successful preparation in a laboratory setting.

The synthesis of this compound (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-N'-[carboxy-cyanine3]) involves the covalent coupling of a cyanine 3 (Cy3) fluorescent dye to a lipid molecule, DMPE, via a polyethylene glycol (PEG) linker. This process leverages the specific and efficient reaction between an N-hydroxysuccinimide (NHS) ester-activated Cy3 dye and the primary amine of the PEGylated DMPE. The resulting fluorescent lipid retains the biophysical properties of the parent lipid, allowing it to integrate into lipid bilayers, while the Cy3 moiety provides a strong and photostable fluorescent signal for imaging applications.

Synthesis and Purification Workflow

The overall process for generating high-purity this compound can be broken down into two key stages: the chemical synthesis reaction and the subsequent multi-step purification process. The workflow is designed to maximize the yield of the desired product while effectively removing unreacted starting materials and byproducts.

Figure 1: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Quantitative Data Summary

Successful synthesis and purification are dependent on precise control over reaction parameters. The following table summarizes key quantitative data gathered from established protocols for fluorescent lipid synthesis.

| Parameter | Value | Notes |

| Reactant Molar Ratio | 1.2 - 2.0 molar excess of Cy3 NHS Ester | A slight excess of the dye ensures complete consumption of the more valuable amine-PEG-DMPE. |

| Reaction pH | 8.3 - 9.3 | Optimal for the reaction between the NHS ester and the primary amine.[1][2] |

| Reaction Time | 4 - 12 hours | Reaction progress should be monitored by TLC. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| TLC Mobile Phase | Chloroform:Methanol:Water (65:25:4, v/v/v) | A common solvent system for separating polar lipids. |

| Column Chromatography Eluent | Gradient of Methanol in Chloroform | Typically starting with 100% Chloroform and gradually increasing the percentage of Methanol. |

| HPLC Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | |

| HPLC Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | |

| HPLC Gradient | 5% to 95% B over 30 minutes | A typical gradient for reverse-phase separation of fluorescent lipids. |

| Cy3 Excitation Max | ~550 nm | [3] |

| Cy3 Emission Max | ~570 nm | [3] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and purification of this compound.

I. Synthesis of this compound

This protocol is based on the well-established reaction between an NHS ester and a primary amine.[1][4]

Materials:

-

Amine-PEG-DMPE

-

Cy3 NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen gas

-

Reaction vial with a magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

Preparation of Reactants:

-

In a clean, dry reaction vial, dissolve Amine-PEG-DMPE in anhydrous DMF (or DMSO) to a final concentration of 10-20 mg/mL.

-

In a separate vial, dissolve a 1.5 molar excess of Cy3 NHS Ester in a minimal amount of anhydrous DMF (or DMSO).

-

-

Reaction Setup:

-

Place the vial containing the Amine-PEG-DMPE solution on a magnetic stirrer.

-

Add TEA or DIPEA to the Amine-PEG-DMPE solution to adjust the pH to approximately 8.5. This can be checked by applying a small drop to pH paper.

-

-

Initiation of Reaction:

-

Slowly add the Cy3 NHS Ester solution to the stirring Amine-PEG-DMPE solution.

-

Purge the reaction vial with argon or nitrogen, and seal it to prevent moisture from entering.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring. Protect the reaction from light by wrapping the vial in aluminum foil.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Spot the reaction mixture, along with the starting materials, on a silica TLC plate and develop it using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v). The formation of a new, more polar, fluorescent spot corresponding to this compound indicates the reaction is proceeding.

-

-

Quenching and Solvent Removal:

-

Once the reaction is complete (as indicated by the consumption of the starting amine), quench any unreacted Cy3 NHS ester by adding a small amount of an amine-containing buffer, such as Tris, and stirring for an additional 30 minutes.

-

Remove the solvent under high vacuum using a rotary evaporator to obtain the crude product.

-

II. Purification of this compound

Purification is critical to remove unreacted starting materials and byproducts. A multi-step approach is typically employed.

TLC is an indispensable tool for quickly assessing the progress of the reaction and the purity of fractions collected during column chromatography.[5][6][7]

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

-

UV lamp for visualization

Procedure:

-

Spot a small amount of the crude reaction mixture and the purified fractions onto the baseline of a TLC plate.

-

Place the plate in a developing chamber containing the mobile phase.

-

Allow the solvent front to travel up the plate.

-

Remove the plate, let it dry, and visualize the spots under a UV lamp. The fluorescent Cy3-containing spots will be clearly visible. The product, this compound, should have a different retention factor (Rf) than the starting materials.

This is the primary method for purifying the crude product.[8][9]

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Solvents: Chloroform and Methanol

-

Fraction collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into the chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform and load it onto the top of the silica gel bed.

-

Elution:

-

Begin eluting the column with 100% chloroform. The less polar, unreacted Cy3 NHS ester (if any) will elute first.

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 2%, 5%, 10%, etc.).

-

The desired this compound product will elute as the polarity of the solvent increases.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Pool the pure fractions and remove the solvent by rotary evaporation.

-

For applications requiring very high purity, a final polishing step using reverse-phase HPLC is recommended.[10]

Materials:

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Fluorescence detector

Procedure:

-

Dissolve the product from the column chromatography step in a small amount of the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of Cy3.

-

Collect the peak corresponding to the pure this compound.

-

Lyophilize the collected fraction to obtain the final, highly pure product.

Characterization and Storage

The final product should be characterized to confirm its identity and purity. Techniques such as mass spectrometry and fluorescence spectroscopy can be employed. For storage, this compound should be kept in a dry, dark environment at -20°C to prevent degradation and photobleaching.[11] When handled and stored correctly, this fluorescent lipid will serve as a reliable tool for a wide range of biological imaging and drug delivery research.

References

- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 2. pdf.dutscher.com [pdf.dutscher.com]

- 3. goldbio.com [goldbio.com]

- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 5. Nondestructive quantification of neutral lipids by thin-layer chromatography and laser-fluorescent scanning: suitable methods for "lipidome" analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thin layer chromatography | Cyberlipid [cyberlipid.gerli.com]

- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 8. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 10. Normal- and reverse-phase HPLC separations of fluorescent (NBD) lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DMPE-PEG-CY3 | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Cy3-PEG-DMPE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of the fluorescent lipid conjugate, Cy3-PEG-DMPE. It is intended to serve as a technical resource for researchers and professionals in the fields of biophysics, cell biology, and drug delivery who utilize fluorescently labeled lipids for studying membrane dynamics, cellular uptake, and signaling events.

Core Photophysical Properties of this compound

This compound is a widely used fluorescent lipid analog that incorporates the cyanine dye Cy3, a polyethylene glycol (PEG) linker, and the phospholipid 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE). The Cy3 fluorophore is responsible for its characteristic bright fluorescence in the orange-red region of the visible spectrum. The PEG linker enhances its solubility and can reduce non-specific interactions, while the DMPE lipid anchor allows for its incorporation into lipid bilayers.

The local environment significantly influences the photophysical properties of Cy3. Conjugation to the PEG-DMPE moiety and insertion into a lipid bilayer can alter its quantum yield and fluorescence lifetime compared to the free dye in solution. The following table summarizes the key quantitative data for Cy3, which serves as a strong proxy for the behavior of the this compound conjugate.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~552 - 555 nm | The peak wavelength of light absorbed by the molecule. |

| Emission Maximum (λem) | ~568 - 570 nm | The peak wavelength of light emitted by the molecule after excitation. |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum. |

| Quantum Yield (Φ) | 0.15 - 0.40 | The efficiency of converting absorbed photons into emitted photons. This value can increase upon incorporation into a more rigid environment like a lipid bilayer.[1] |

| Stokes Shift | ~15 - 20 nm | The difference between the excitation and emission maxima. |

Experimental Protocol: Determination of Excitation and Emission Spectra

This section outlines a detailed methodology for measuring the excitation and emission spectra of this compound incorporated into liposomes.

Materials

-

This compound

-

Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Liposome Preparation with Incorporated this compound

-

Lipid Film Hydration:

-

In a round-bottom flask, dissolve the desired amounts of the matrix lipid (e.g., DOPC) and this compound in chloroform. A typical molar ratio is 99:1 (matrix lipid:this compound).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.

-

Spectrofluorometer Setup and Measurement

-

Instrument Settings:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Dilute the liposome suspension with PBS in a quartz cuvette to an absorbance of < 0.1 at the excitation maximum to avoid inner filter effects.

-

Set the emission wavelength to the expected maximum (~570 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 565 nm).

-

The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (e.g., 552 nm).

-

Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).

-

The resulting spectrum will show the fluorescence intensity at different emission wavelengths, with the peak corresponding to the emission maximum.

-

-

Data Analysis:

-

Correct the spectra for buffer blank and instrument-specific factors if necessary.

-

Determine the peak maxima for both excitation and emission spectra.

-

Visualization of Experimental Workflow and a Relevant Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing this compound and a simplified signaling pathway where this fluorescent lipid can be utilized as a probe.

References

In-Depth Technical Guide: Molar Extinction Coefficient of Cy3-PEG-DMPE

This guide provides a comprehensive overview of the molar extinction coefficient of Cy3-PEG-DMPE, a fluorescently labeled lipid commonly utilized by researchers, scientists, and drug development professionals in a variety of applications, including biomolecule labeling, cellular imaging, and liposome research.[1][2]

Core Concept: Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a crucial parameter for determining the concentration of a substance in solution using spectrophotometry, governed by the Beer-Lambert law:

A = εlc

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the substance (in M)

A higher molar extinction coefficient indicates that the substance is more efficient at absorbing light at a specific wavelength, making it a brighter and more easily detectable fluorescent probe.[3]

Quantitative Data for this compound

The absorbance of this compound is predominantly determined by the Cy3 fluorophore. The PEG (Polyethylene Glycol) and DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine) components do not significantly contribute to the absorbance in the visible range where Cy3 is excited. Therefore, the molar extinction coefficient of this compound is equivalent to that of the Cy3 dye.

| Parameter | Value | Wavelength (λmax) | Solvent |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | ~550 nm | Methanol or Chloroform |

Note: The exact absorption maximum can vary slightly depending on the solvent and the local environment.[4][5] The absorption wavelength of the Cy3 fluorophore typically peaks around 548-552 nm, with an emission maximum around 562-570 nm.[6][7]

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol outlines the methodology for experimentally verifying the molar extinction coefficient of this compound using UV-Visible spectrophotometry.[8][9]

Materials:

-

This compound

-

Spectrophotometer-grade solvent (e.g., methanol or chloroform)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the weighed lipid in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration. It is advisable to start with a higher concentration that can be serially diluted.

-

-

Serial Dilutions:

-

Perform a series of dilutions from the stock solution to create a set of standards with decreasing, known concentrations.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a range of wavelengths that includes the expected absorbance maximum of Cy3 (e.g., 450-650 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Ensure that the absorbance values fall within the linear range of the instrument (typically below 1.0).

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.

-

According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.

-

Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is 1 cm, the slope is the molar extinction coefficient.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the molar extinction coefficient.

Caption: Workflow for determining the molar extinction coefficient of this compound.

Application in Drug Delivery: Liposome Formulation

This compound is frequently incorporated into liposomal formulations to facilitate the tracking and visualization of these drug delivery vehicles.[10][11][12][13][14][15] The PEG component helps to create "stealth" liposomes that can evade the immune system and prolong circulation time.[12]

The following diagram illustrates a typical workflow for preparing Cy3-labeled liposomes for drug delivery studies.

Caption: Workflow for the preparation and characterization of Cy3-labeled liposomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. goldbio.com [goldbio.com]

- 5. interchim.fr [interchim.fr]

- 6. CY3-DSPE | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 9. rsc.org [rsc.org]

- 10. Frontiers | Ultrasound-Sensitive Liposomes for Triggered Macromolecular Drug Delivery: Formulation and In Vitro Characterization [frontiersin.org]

- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]

- 14. amsbio.com [amsbio.com]

- 15. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of Cy3-PEG-DMPE: A Technical Guide

For researchers, scientists, and drug development professionals utilizing fluorescently labeled lipids, Cy3-PEG-DMPE is a critical tool for a range of applications, including liposome tracking, cell labeling, and in vivo imaging. This in-depth technical guide provides a comprehensive overview of commercial suppliers, their product specifications, and detailed experimental protocols for the effective use of this fluorescent lipid conjugate.

Supplier and Product Overview

A number of life science companies supply this compound and closely related Cy3-PEG-lipid conjugates. The following table summarizes the available quantitative data for products from prominent suppliers to facilitate a comparative analysis for your research needs.

| Supplier | Product Name | Molecular Weight ( g/mol ) | PEG Linker Size (Da) | Purity | Excitation (nm) | Emission (nm) | Notes |

| MedChemExpress | This compound | 1029.69 | Not specified | Not specified | Not specified | Not specified | |

| Biopharma PEG | DMPE-PEG-CY3 | Varies with PEG length | Available in various sizes | ≥95% | ~550 | ~570 | Offers a range of PEG derivatives. |

| Amsbio | This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Product specifications not detailed on the main product page. |

| BroadPharm | Cy3-DSPE | 1232.7 | Not specified | 98% | 548-552 | 562-570 | Data for the related DSPE lipid anchor. |

| Nanocs | DMPE-PEG-NHS | Varies with PEG length | 1000, 2000, 3400, 5000, 10k, 20k | Not specified | Not specified | Not specified | Data for a reactive precursor to Cy3 conjugation. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in your experiments. Below are protocols for key applications, synthesized from established research practices.

Liposome Preparation with this compound

This protocol outlines the thin-film hydration method, a common technique for preparing fluorescently labeled liposomes.

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, co-dissolve the desired lipids (e.g., DSPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v). The molar ratio of this compound is typically between 0.1 and 1 mol%.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonicating the flask above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically performed using a mini-extruder device.

-

-

Purification:

-

Remove any unencapsulated fluorescent probe or other impurities by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

-

Quantify the lipid concentration using a phosphate assay.

-

Confirm the incorporation of this compound by measuring the fluorescence of the liposome suspension.

-

Cell Labeling with this compound Liposomes

This protocol describes how to label the plasma membrane of cultured cells using pre-formed fluorescent liposomes.

Methodology:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable vessel (e.g., glass-bottom dish for microscopy).

-

-

Liposome Incubation:

-

Wash the cells with pre-warmed PBS or serum-free medium.

-

Incubate the cells with a suspension of this compound labeled liposomes at a predetermined concentration (typically 10-100 µg/mL) in serum-free medium for 15-60 minutes at 37°C. The optimal incubation time and concentration should be determined empirically for each cell type.

-

-

Washing:

-

Gently wash the cells three times with PBS or complete medium to remove unbound liposomes.

-

-

Imaging:

-

Image the labeled cells using a fluorescence microscope equipped with appropriate filters for the Cy3 fluorophore (Excitation/Emission: ~550/570 nm).

-

In Vivo Imaging with this compound Labeled Liposomes

This protocol provides a general workflow for non-invasive imaging of liposome biodistribution in a small animal model.

Methodology:

-

Animal Preparation:

-

Prepare the animal model according to the approved institutional animal care and use committee (IACUC) protocol. This may involve anesthesia and tail vein catheterization for intravenous injection.

-

-

Liposome Administration:

-

Administer the sterile this compound labeled liposome formulation to the animal, typically via intravenous injection. The dosage will depend on the animal model and the specific research question.

-

-

In Vivo Imaging:

-

At various time points post-injection, image the animal using a non-invasive in vivo imaging system (IVIS) equipped with the appropriate fluorescence filters for Cy3.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in different organs and tissues to determine the biodistribution and pharmacokinetic profile of the liposomes.

-

-

Ex Vivo Validation (Optional):

-

After the final in vivo imaging time point, euthanize the animal and harvest major organs.

-

Image the excised organs ex vivo to confirm and provide higher-resolution localization of the fluorescent signal.

-

Key Considerations for Selecting a this compound Product

The choice of a specific this compound product will depend on the experimental requirements. The following diagram illustrates the logical relationships between key product specifications and their impact on experimental outcomes.

In-Depth Technical Guide: Safety Profile of Cy3-PEG-DMPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for Cy3-PEG-DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Cyanine 3). Due to the absence of a specific Safety Data Sheet (SDS) for the conjugated molecule, this document synthesizes safety data for its individual components: the Cyanine 3 (Cy3) dye, the polyethylene glycol (PEG) linker, and the 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) lipid anchor. This guide is intended to inform researchers and professionals in drug development on the potential hazards and safe handling practices associated with this fluorescent lipid conjugate.

Executive Summary

Component Safety Analysis

Cyanine 3 (Cy3) Dye

The Cy3 dye is a member of the cyanine family of synthetic dyes. While a specific SDS for the exact Cy3 variant in this conjugate is not available, data on related cyanine dyes provides insight into potential hazards.

Known Hazards:

-

Cellular Toxicity: Studies have shown that some cyanine dyes can be toxic to various cell lines. For instance, certain cyanine dyes are highly toxic to dopaminergic MN9D cells, with IC50 values in the range of 60–100 nM.[1]

-

Mitochondrial Inhibition: Some lipophilic cationic cyanine dyes have been identified as potent inhibitors of mitochondrial complex-I, which can lead to increased production of reactive oxygen species (ROS) and subsequent apoptotic cell death in specific cell types.[1]

-

Irritation: A material safety data sheet for an aqueous solution of a cyanine dye (Mark-It Red) indicates that it can be an irritant to the eyes and skin, causing redness, burning, and dryness.

Quantitative Toxicity Data (for related Cyanine Dyes):

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 60–100 nM | Dopaminergic MN9D cells | [1] |

Polyethylene Glycol (PEG)

PEG is a polymer of ethylene oxide and is widely used in pharmaceutical and cosmetic applications due to its low toxicity and biocompatibility.

Known Hazards:

-

Low Acute and Chronic Toxicity: PEGs and their derivatives generally exhibit extremely low acute and chronic toxicities.

-

Irritation: They produce little to no ocular or dermal irritation.

-

Application on Damaged Skin: It is advised not to apply PEG-containing products to damaged skin.

Quantitative Toxicity Data: No significant quantitative toxicity data is available due to its low toxicity profile.

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)

DMPE is a phospholipid, a class of lipids that are major components of all cell membranes. They are generally considered biocompatible.

Known Hazards:

-

Low Toxicity: As a naturally occurring class of molecules, phospholipids like DMPE are generally considered to have very low toxicity.

Quantitative Toxicity Data: No specific quantitative toxicity data is available for DMPE, reflecting its presumed low hazard potential.

Handling and Personal Protective Equipment (PPE)

Based on the component analysis, the following handling and PPE recommendations are provided to ensure laboratory safety.

Recommended Handling Procedures:

-

Avoid inhalation of dust or aerosols.

-

Prevent contact with skin and eyes.

-

Use in a well-ventilated area.

Personal Protective Equipment:

| Equipment | Specification |

| Eye Protection | Safety glasses with side-shields |